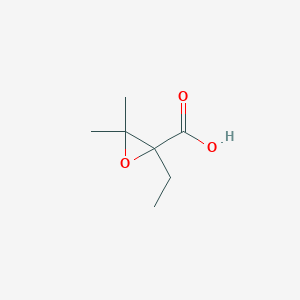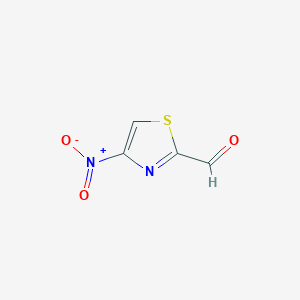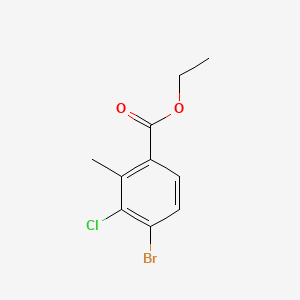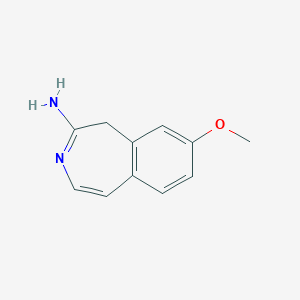
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid is an organic compound with the molecular formula C7H12O3 It is a member of the oxirane family, characterized by a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethyl-3,3-dimethyl-2-butene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Catalysts may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the ring-opening oxidation reactions.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Substituted Oxiranes: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid involves its reactivity due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyloxirane: Lacks the ethyl group and carboxylic acid functionality.
3,3-Dimethyloxirane-2-carboxylic acid: Similar structure but without the ethyl group.
2-Ethyl-2,3-dimethyloxirane: Similar but lacks the carboxylic acid group
Uniqueness
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid is unique due to the presence of both the ethyl group and the carboxylic acid functionality, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
854848-53-6 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-ethyl-3,3-dimethyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-4-7(5(8)9)6(2,3)10-7/h4H2,1-3H3,(H,8,9) |
InChI Key |
HYMMGBHFOMVVTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)




![1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine](/img/structure/B13932910.png)








